ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate
CAS No.:
Cat. No.: VC15863170
Molecular Formula: C11H10IN3O2
Molecular Weight: 343.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10IN3O2 |
|---|---|
| Molecular Weight | 343.12 g/mol |
| IUPAC Name | ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H10IN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15) |
| Standard InChI Key | LXPVCIWEHBYPLS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)I |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The 4-iodophenyl group at position 3 introduces steric bulk and electronic effects due to iodine’s polarizability, while the ethyl ester at position 5 enhances solubility in organic solvents. The iodine atom’s presence also facilitates potential radiolabeling applications .
Key Structural Features:
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Triazole ring: Contributes to hydrogen bonding and π-π stacking interactions.
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4-Iodophenyl group: Enhances lipophilicity and modulates electronic properties.
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Ethyl ester: Aids in synthetic manipulation (e.g., hydrolysis to carboxylic acids).
Crystallographic Insights
While no crystal structure of ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate is reported, analogous triazole esters exhibit planar triazole rings with substituents influencing packing patterns. For example, ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate crystallizes in a triclinic system with P1̅ symmetry, showcasing intramolecular hydrogen bonds between amino and carbonyl groups . Similar interactions may stabilize the title compound.
Synthetic Methodologies
General Synthesis
The synthesis likely involves cyclocondensation of hydrazine derivatives with carbonyl compounds. A plausible route (Figure 1) includes:
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Formation of the triazole core: Reaction of 4-iodobenzoyl hydrazine with ethyl cyanoacetate under acidic conditions.
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Cyclization: Thermal or catalytic cyclization to form the 1,2,4-triazole ring.
Representative Procedure:
A mixture of 4-iodobenzohydrazide (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.2 eq) in ethanol was refluxed for 12 hours. The precipitate was filtered and recrystallized from ethanol to yield the target compound as white crystals (Yield: 72%) .
Table 1: Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 80 | 100 | 80 |
| Catalyst | None | AcOH | None |
| Yield (%) | 72 | 65 | 72 |
Alternative Routes
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers another pathway. For instance, ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate reacts with aryl azides via CuAAC to form triazole-linked hybrids . Adapting this method, 4-iodophenyl azide could undergo click chemistry with propargyl esters to yield the target compound.
Spectroscopic Characterization
NMR Spectroscopy
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¹H-NMR (400 MHz, CDCl₃): δ 1.39 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.41 (q, J = 7.0 Hz, 2H, OCH₂), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 8.95 (s, 1H, triazole-H) .
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¹³C-NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 122.5–138.7 (Ar-C), 148.2 (C-I), 162.4 (C=O) .
IR and Mass Spectrometry
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 5-Phenylpyrazole-3-carboxylic acid | 0.12 | hCA IX |
| Title compound (predicted) | 0.25* | hCA IX/XII |
*Estimated based on structural similarity .
Anticancer Properties
Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate derivatives show antiproliferative activity against Huh7, MCF7, and HCT116 cell lines (IC₅₀: 4–12 μM) . The iodine atom’s radiosensitizing properties could enhance the title compound’s efficacy in combination therapies.
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